An In-Depth Technical Guide to N-Isopropyl-2-methoxyaniline (CAS 64856-16-2) for Researchers and Drug Development Professionals
An In-Depth Technical Guide to N-Isopropyl-2-methoxyaniline (CAS 64856-16-2) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Isopropyl-2-methoxyaniline, a substituted aniline of interest in synthetic organic chemistry and drug discovery. Due to the relative scarcity of published data for this specific isomer, this document synthesizes available information and provides expert insights based on analogous compounds.
Introduction and Physicochemical Properties
N-Isopropyl-2-methoxyaniline (CAS 64856-16-2) is an aromatic amine with a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Its structure features a benzene ring substituted with an isopropylamino group and a methoxy group in an ortho arrangement.
Table 1: Physicochemical Properties of N-Isopropyl-2-methoxyaniline and Related Isomers
| Property | N-Isopropyl-2-methoxyaniline (Predicted/Inferred) | 4-isopropyl-2-methoxyaniline[1] | 3-Isopropyl-2-methoxyaniline[2] |
| CAS Number | 64856-16-2 | 1202161-10-1[1] | 723334-17-6[2] |
| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO[1] | C₁₀H₁₅NO[2] |
| Molecular Weight | 165.23 g/mol | 165.24 g/mol [1] | 165.23 g/mol [2] |
| Appearance | Likely a liquid or low-melting solid | - | - |
| Boiling Point | Not widely documented | Not widely documented | Not widely documented |
| Solubility | Insoluble in water; soluble in organic solvents | - | - |
The strategic placement of the isopropyl and methoxy groups influences the molecule's steric and electronic properties, making it a potentially valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution.[3] However, the ortho-isopropyl group introduces significant steric hindrance around the amino group and adjacent ring positions.[3]
Suppliers and Procurement
Direct, off-the-shelf availability of N-Isopropyl-2-methoxyaniline (CAS 64856-16-2) appears to be limited. Researchers will likely need to rely on suppliers offering custom synthesis services. Pricing is therefore not standardized and will depend on the quantity required, purity specifications, and the chosen supplier's synthesis capabilities.
Table 2: Potential Suppliers for N-Isopropyl-2-methoxyaniline and Related Compounds
| Supplier | Compound Offered | Service |
| AChemBlock | 4-isopropyl-2-methoxyaniline (CAS 1202161-10-1)[1] | Building Blocks |
| BLD Pharm | 5-Isopropyl-2-methoxyaniline (CAS 67617-85-0)[4] | Research Chemicals |
| ChemScene | N,N-Diisopropyl-3-methoxyaniline (CAS 7000-87-5)[5] | Research Chemicals |
| Santa Cruz Biotechnology | N,N-Diisopropyl-3-methoxyaniline (CAS 7000-87-5)[6] | Biochemicals |
| Sigma-Aldrich | N-isopropyl-4-methoxyaniline (CAS 16495-67-3)[7] | Research Chemicals |
Procurement Strategy:
-
Inquire with Custom Synthesis Providers: Contact chemical suppliers specializing in custom synthesis and provide the CAS number (64856-16-2) and desired quantity and purity.
-
Request Quotations: Obtain quotes from multiple vendors to compare price and lead times.
-
Specify Analytical Requirements: Clearly define the required analytical data for product release, such as ¹H NMR, ¹³C NMR, and purity analysis (e.g., by HPLC or GC).
Synthesis of N-Isopropyl-2-methoxyaniline
Illustrative Synthesis via Nitration and Reduction
This generalized protocol requires optimization for specific laboratory conditions.
Step 1: Nitration of 2-isopropylanisole
The first step would involve the nitration of 2-isopropylanisole to introduce a nitro group onto the aromatic ring. The directing effects of the methoxy and isopropyl groups will influence the regioselectivity of this reaction.
-
Protocol:
-
Cool a mixture of concentrated sulfuric acid and 2-isopropylanisole in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction.[8]
-
After the addition is complete, allow the reaction to stir at a controlled temperature to ensure complete conversion.
-
Quench the reaction by carefully pouring it over ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude nitroaromatic intermediate.
-
Purify the intermediate, for example, by column chromatography, to isolate the desired isomer.
-
Step 2: Reduction of the Nitro Group
The isolated nitro-intermediate is then reduced to the corresponding aniline.
-
Catalytic Hydrogenation Protocol: [8]
-
Dissolve the nitroaromatic intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalyst, such as 5-10% Palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Isopropyl-2-methoxyaniline.
-
-
Béchamp Reduction Protocol: [9]
-
Create a suspension of iron powder in an acidic aqueous solution (e.g., water and hydrochloric acid).
-
Heat the suspension to reflux.
-
Add the nitroaromatic intermediate portion-wise to the heated suspension.
-
Continue refluxing until the reduction is complete.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide).
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the crude product.
-
Caption: General workflow for the synthesis of N-Isopropyl-2-methoxyaniline.
Spectroscopic Characterization
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Isopropyl-2-methoxyaniline
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Isopropyl -CH₃ | ~1.2 | Doublet | 6H |
| Isopropyl -CH | ~3.6 | Septet | 1H |
| Methoxy -OCH₃ | ~3.8 | Singlet | 3H |
| Aromatic Protons | ~6.6 - 7.2 | Multiplet | 4H |
| Amino -NH | Broad Singlet | 1H | |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||
| Isopropyl -CH₃ | ~22 | ||
| Isopropyl -CH | ~45 | ||
| Methoxy -OCH₃ | ~55 | ||
| Aromatic Carbons | ~110 - 150 |
Note: Predicted values are based on data from related compounds and may vary depending on the solvent and instrument used.[13][14][15]
Infrared (IR) Spectroscopy: [10][11][12]
-
N-H stretch: A characteristic peak or pair of peaks in the region of 3300-3500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch: Typically observed in the 1250-1350 cm⁻¹ range.
-
C-O stretch (aryl ether): A strong peak around 1200-1275 cm⁻¹.
Mass Spectrometry (MS): [10][11][16]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 165.23).
-
Fragmentation Pattern: Expect fragmentation patterns characteristic of anilines and isopropyl groups, such as the loss of a methyl group (M-15) or an isopropyl group (M-43).
Applications in Drug Development
Substituted anilines are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The unique combination of a sterically hindering isopropyl group and an electron-donating methoxy group in N-Isopropyl-2-methoxyaniline offers several potential advantages in drug design:
-
Modulation of Physicochemical Properties: The isopropyl and methoxy groups can be used to fine-tune properties such as lipophilicity, metabolic stability, and protein binding affinity.[3]
-
Scaffold for Diverse Heterocycles: The aniline functionality serves as a versatile handle for constructing various heterocyclic systems that are prevalent in medicinal chemistry.
-
Buchwald-Hartwig Amination: This compound is a potential substrate for palladium-catalyzed C-N cross-coupling reactions, a powerful tool for synthesizing complex amines.[3]
Caption: Role of N-Isopropyl-2-methoxyaniline in drug development.
Safety and Handling
As with all anilines, N-Isopropyl-2-methoxyaniline should be handled with care in a well-ventilated laboratory fume hood.[17][18][19][20] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[17][18][19]
Potential Hazards (inferred from related anilines): [17][19]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Carcinogenicity: Some anilines are suspected carcinogens.[17][19]
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[17]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17][20] Keep containers tightly closed.
First Aid Measures: [17][18][19]
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth and seek immediate medical attention.
Conclusion
N-Isopropyl-2-methoxyaniline represents a valuable, albeit less common, building block for synthetic and medicinal chemists. Its unique substitution pattern offers opportunities for the design and synthesis of novel molecules with potential biological activity. While direct procurement may require custom synthesis, its preparation can be achieved through established synthetic routes. Careful handling and adherence to safety protocols are essential when working with this and related aniline compounds.
References
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Cole-Parmer. Safety Data Sheet. Available at: [Link]
- Google Patents. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.
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International Journal of Advanced Research in Chemical Science. Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Available at: [Link]
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NIH PubChem. 2-Methoxyaniline | C7H9NO | CID 7000. Available at: [Link]
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NIH PubChem. 3-Isopropyl-2-methoxyaniline | C10H15NO | CID 24729454. Available at: [Link]
-
ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]
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The Royal Society of Chemistry. Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. Available at: [Link]
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The Royal Society of Chemistry. Synthesis of isopropyl aniline (imine). Available at: [Link]
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University of Calgary. Infrared Spectroscopy and Mass Spectrometry. Available at: [Link]
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Yale University. Mass Spectrometry meets Infrared Spectroscopy | Chemical and Biophysical Instrumentation Center. Available at: [Link]
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